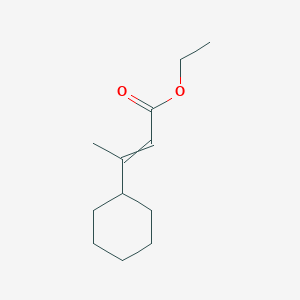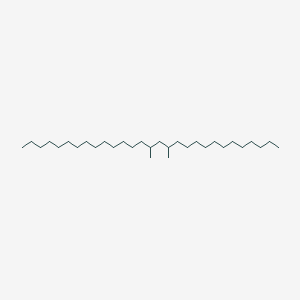
13,15-Dimethylnonacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,15-Dimethylnonacosane is a chemical compound with the molecular formula C31H64. It is a type of hydrocarbon, specifically an alkane, characterized by its long carbon chain and the presence of two methyl groups at the 13th and 15th positions. This compound is part of a broader class of dimethyl-branched alkanes, which are often found in natural sources such as plant waxes and insect cuticles .
Métodos De Preparación
The synthesis of 13,15-Dimethylnonacosane can be achieved through various synthetic routes. One common method involves the alkylation of a suitable precursor with methyl groups at the desired positions. This process typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the precursor, followed by the addition of methyl iodide (CH3I) to introduce the methyl groups . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of unsaturated precursors or the use of organometallic reagents to achieve the desired methylation.
Análisis De Reacciones Químicas
13,15-Dimethylnonacosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones at the methylated positions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), converting any unsaturated intermediates back to the fully saturated alkane.
Aplicaciones Científicas De Investigación
13,15-Dimethylnonacosane has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties and behaviors of long-chain hydrocarbons, including their phase transitions and interactions with other molecules.
Biology: This compound is found in the cuticular waxes of insects and plants, where it plays a role in waterproofing and protection against environmental stressors.
Medicine: Research into the biological activities of this compound and related compounds may lead to the development of new pharmaceuticals or bioactive agents.
Mecanismo De Acción
The mechanism of action of 13,15-Dimethylnonacosane in biological systems involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In insects, it may act as a pheromone by binding to specific receptors on the antennae, triggering behavioral responses such as mating or aggregation .
Comparación Con Compuestos Similares
13,15-Dimethylnonacosane can be compared with other dimethyl-branched alkanes, such as:
13,17-Dimethylnonacosane: Similar in structure but with methyl groups at the 13th and 17th positions, affecting its physical properties and biological activities.
3,11-Dimethylnonacosane: Found in insect cuticles and known for its role in chemical communication as a sex pheromone.
5,11-Dimethylnonacosane: Another variant with different methyl group positions, leading to unique interactions and functions in biological systems.
Each of these compounds has unique properties and applications, highlighting the importance of methyl group positioning in determining the behavior and utility of long-chain hydrocarbons.
Propiedades
Número CAS |
76275-82-6 |
|---|---|
Fórmula molecular |
C31H64 |
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
13,15-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-31(4)29-30(3)27-25-23-21-19-16-14-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |
Clave InChI |
FQODZRQUAUIXRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C)CC(C)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




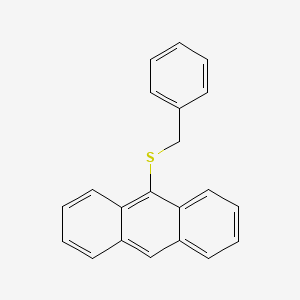
![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
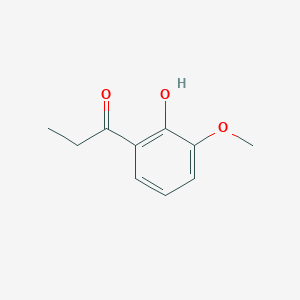
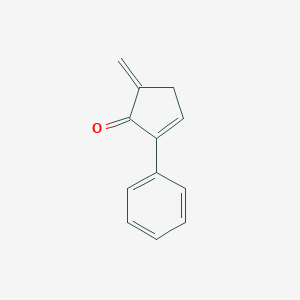

![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
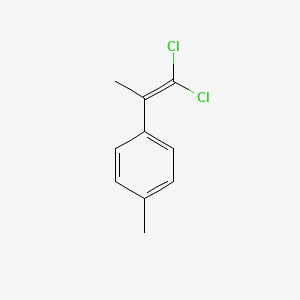

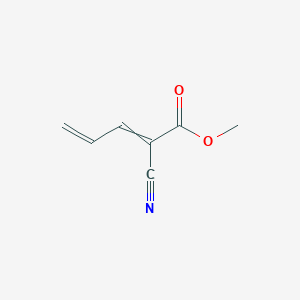
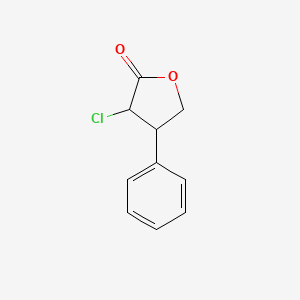
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)
